Guaijaverin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Identity and Natural Source

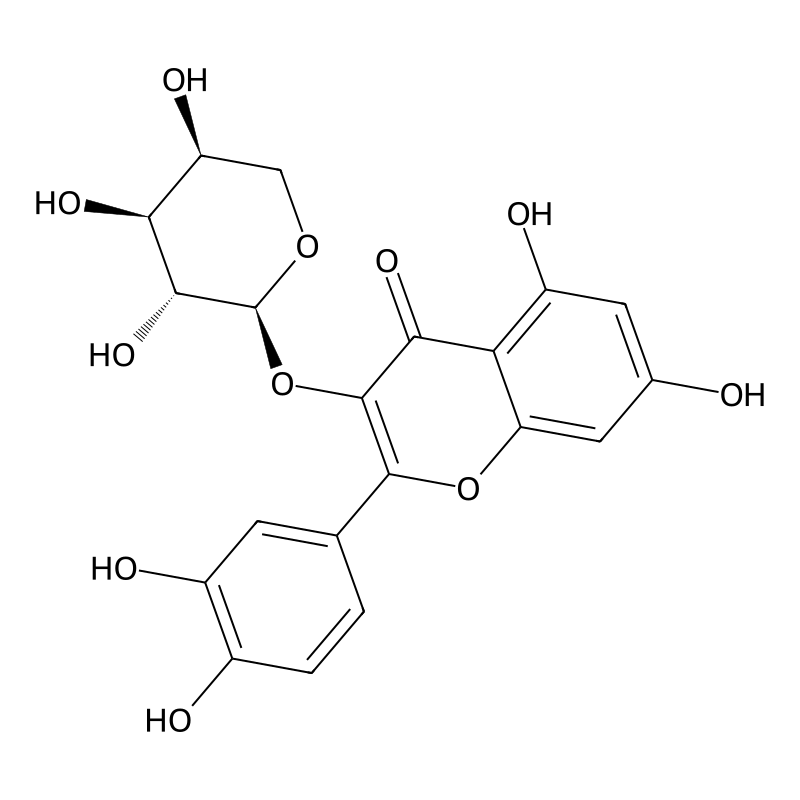

Guaijaverin is classified as a flavonoid, specifically a quercetin glycoside, and its core structure is based on quercetin [1] [2]. The IUPAC name is quercetin-3-O-α-L-arabinopyranoside, reflecting its structure where the sugar arabinose is attached to the quercetin aglycone [2]. It is a significant bioactive component in guava leaves, which also contain other beneficial compounds like quercetin, gallic acid, and catechin [3] [4].

Documented Biological Activities and Mechanisms

Recent studies highlight this compound's potent biological activities, with one of the most detailed mechanisms uncovered in allergy research.

Anti-Allergic Rhinitis Mechanism

A 2024 study demonstrates that a complex of this compound and epigallocatechin gallate (EGCG) can significantly modulate the immune response in allergic rhinitis [5]. The proposed mechanism involves the regulation of the Th1/Th2 cytokine balance through key signaling pathways, which can be visualized in the following experimental workflow:

Experimental workflow showing GEC modulation of Th1/Th2 balance in allergic rhinitis model [5].

The quantitative outcomes from this study are summarized in the table below.

| Model/Assay | Treatment | Key Outcomes & Inhibition/Activation |

|---|

| In Vitro (RBL-2H3 cells) | GEC (this compound + EGCG Complex) | β-hexosaminidase release: 4.20% inhibition (synergistic) IL-4: 4.08% inhibition IL-13: 4.71% inhibition IFN-γ: 12.43% increase [5] | | In Vitro | ILS-F-2301 (50 μg/mL) (P. guajava & C. sinensis extract) | β-hexosaminidase release: inhibited IL-4: 61.54% inhibition IL-5: 58.79% inhibition IL-13: 59.25% inhibition IFN-γ: 133.14% activation [5] | | In Vivo (AR Mouse Model) | ILS-F-2301 | OVA-specific IgE & histamine (serum): inhibited IL-4: 28.23% inhibition IL-5: 47.15% inhibition IFN-γ: 37.11% activation [5] |

Anti-Diabetic Potential

While clinical evidence is limited, network pharmacology analysis suggests this compound-rich guava leaves may help manage Type 2 Diabetes Mellitus (T2DM) by regulating the PI3K-AKT signaling pathway, insulin resistance pathway, and insulin secretion process [6].

Key Experimental Protocols

For researchers looking to validate or explore these findings, here are methodologies from the cited studies.

Extraction and Identification from Guava Leaves

- Source Material: Fresh, healthy guava (Psidium guajava L.) leaves [7].

- Pre-treatment: Wash with tap water, sterilize with 1% sodium hypochlorite (NaOCl) for 2 minutes, and rinse thoroughly with distilled water [7].

- Extraction: Crush sterilized leaves and mix with distilled water (e.g., 25 g leaves in 100 mL water). Heat mixture in a water bath at 80°C for 15 minutes. Cool, then filter through Whatman No. 2 filter paper to remove solid debris [7].

- Identification: Advanced techniques like UPLC-Q-TOF-MS/MS (Ultra-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry) are used to identify and characterize this compound and other phenolic compounds in the complex extract [4].

In Vitro Anti-Allergic Activity Assay

- Cell Model: Use RBL-2H3 cells (a rat basophilic leukemia cell line), a standard model for studying IgE-mediated type I allergic reactions [5].

- Degranulation Measurement: Measure the release of β-hexosaminidase, a key marker for antigen-induced degranulation. Add the test compound (e.g., GEC or plant extract) to sensitized cells, then challenge with an antigen. Collect supernatant and measure β-hexosaminidase activity [5].

- Cytokine Analysis: Quantify cytokine levels (e.g., IL-4, IL-5, IL-13, IFN-γ) in the cell supernatant using specific immunoassays like ELISA [5].

- Pathway Analysis: Use Western blotting to analyze protein expression and phosphorylation (e.g., p-STAT1, p-STAT6) in treated cells. This confirms the involvement of specific signaling pathways [5].

Research Applications and Future Directions

Current research extends beyond this compound's direct therapeutic use. Its role in the biosynthesis of other valuable flavonoid apiosides is a key area of interest [2]. Understanding the enzyme mechanisms opens possibilities for biocatalytic production of complex flavonoids.

For researchers, focusing on purification protocols, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and preclinical efficacy models for specific conditions like allergic asthma or atopic dermatitis would be valuable next steps. The synergistic effect of this compound with other compounds like EGCG also presents a promising area for developing multi-targeted therapeutic formulations.

References

- 1. File: this compound .svg - Wikipedia [en.wikipedia.org]

- 2. RCSB PDB - 9KSY: Complex structure of CaApiGT/UDP/ this compound [rcsb.org]

- 3. A Comprehensive Review of the Effects of Psidium guajava ... [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Compounds from Guava Leaves (Psidium ... [mdpi.com]

- 5. This compound and Epigallocatechin Gallate Complex ... [pubmed.ncbi.nlm.nih.gov]

- 6. Network pharmacology analysis of ... [sciencedirect.com]

- 7. Green synthesis of silver nanoparticles using guava leaves [bmcplantbiol.biomedcentral.com]

Chemical Profile and Identification of Guaijaverin

Guaijaverin is a flavonoid glycoside, specifically a quercetin-3-O-α-L-arabinopyranoside, recognized as one of the key bioactive compounds in guava leaves [1] [2].

- Chemical Class: Flavonol glycoside

- IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

- Molecular Formula: C₂₀H₁₈O₁₁

- Molecular Weight: 434.35 g/mol

- Structure: Comprises a quercetin aglycone linked to an arabinose sugar moiety.

Extraction and Analytical Methods

The following table summarizes the key steps for extracting and identifying this compound from guava leaves, compiled from various experimental approaches.

| Protocol Step | Description | Key Parameters & Techniques |

|---|---|---|

| Sample Preparation | Fresh guava leaves are rinsed, shade-dried, and ground to a fine powder. | Uniform particle size (e.g., 1 mm sieve) to maximize extraction efficiency [3]. |

| Extraction | Solid-liquid extraction using suitable solvents. | Solvents: Ethanol/water mixtures (e.g., 50-70%) or pure aqueous [4] [5] [3]. Advanced Techniques: Ultrasound-assisted extraction (UAE), Microwave-assisted extraction (MAE) to enhance yield and speed [4]. Typical Ratio: 20g leaf powder per 100mL solvent, boiled at 90°C for 30 min [3]. | | Extract Analysis | Identification and quantification of this compound. | Primary Technique: Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often in negative ionization mode [6] [4] [3]. Advanced Systems: UHPLC-LTQ-Orbitrap-MS/MS [6] or UPLC-Q-TOF-MS/MS [4] for high-resolution accurate mass confirmation. |

The workflow for extraction and analysis can be visualized as follows:

Reported Biological Activities and Potential Mechanisms

This compound contributes to the broad pharmacological profile of guava leaf extract. The table below outlines its documented activities.

| Biological Activity | Reported Effects and Potential Mechanisms |

|---|---|

| Antimicrobial | Exhibits activity against various intestinal and foodborne pathogens. Believed to act by disrupting microbial cell membranes [7] [3] [2]. |

| Antidiarrheal | Considered one of the key antidiarrheal compounds in guava leaves. May work through antibacterial action and possibly by reducing intestinal inflammation [1] [2]. |

| Antioxidant | As a flavonoid derivative, it can scavenge free radicals and reactive oxygen species (ROS), helping to reduce oxidative stress [7] [4]. |

| Anti-inflammatory | May contribute to the overall anti-inflammatory effects of guava leaf extract, though its specific molecular targets are less defined [1]. |

Research Gaps and Future Directions

While this compound is consistently identified as a constituent of guava leaves, several areas require further investigation to support drug development:

- Quantitative Analysis: More studies are needed to determine the precise concentration of this compound in different guava cultivars and how it is affected by growth conditions and processing methods [4] [5].

- Mechanism of Action: The specific molecular pathways and targets for this compound's biological activities, particularly its anti-inflammatory and antidiabetic potential, are not fully elucidated [2].

- Synergistic Effects: this compound likely works in synergy with other compounds in the leaf extract, such as quercetin and its other glycosides. The nature of these interactions is a key area for future research [4] [2].

References

- 1. The ethnobotanical, phytochemistry and pharmacological ... [arabjchem.org]

- 2. Ethnobotany, phytochemistry, and biological activities of ... [frontiersin.org]

- 3. Extraction of bioactive compounds from Psidium guajava ... [amb-express.springeropen.com]

- 4. Bioactive Compounds from Guava Leaves (Psidium ... [mdpi.com]

- 5. Metabolomics in guava: a comprehensive review of quality ... [link.springer.com]

- 6. Effects of Bioconverted Guava Leaf (Psidium guajava L.) ... [pmc.ncbi.nlm.nih.gov]

- 7. Guava leaf extract as a catalyst for enhanced rabbit health ... [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Key Characteristics

Guaijaverin is a quercetin derivative where the sugar moiety α-L-arabinopyranose is attached to the quercetin aglycone at the 3-position [1]. Its core chemical profile is summarized below.

| Property | Description |

|---|---|

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one [1] |

| Molecular Formula | C₂₀H₁₈O₁₁ [1] |

| Molecular Weight | 434.35 g/mol [1] |

| CAS Number | 22255-13-6 [1] [2] |

| Purity | Available at ≥95% and ≥98% (HPLC) [1] [2] |

Documented Biological Activities and Potency

Research has identified several key molecular targets and biological activities for this compound. Quantitative data from assays is critical for evaluating its therapeutic potential.

| Biological Activity | Reported Result / Potency | Experimental Context / Notes |

|---|---|---|

| Urease Inhibition | IC₅₀ = 120 μM [1] | Potential for treating gastric ulcers [1] [2]. |

| Aldose Reductase Inhibition | IC₅₀ = 0.18 μM [3] | Potent inhibitor; target for diabetic complications [3]. |

| Antibacterial Activity | MIC = 2-4 mg/mL [3] | Bacteriostatic against Streptococcus mutans; suggests anti-plaque potential [1] [2] [3]. |

| Antioxidant Activity | "Significantly strong" ABTS radical scavenging [2] | Contributes to overall oxidative stress reduction [2]. |

| Hypoglycemic Activity | Promotes GLUT4 expression [3] | Enhances glucose transport in fat cell model [3]. |

Key Experimental Protocols

For researchers aiming to validate or explore these activities, the methodologies from key studies provide an excellent starting point.

- Antimicrobial Assay against *S. mutans* [3]

- Preparation: Isolate this compound from Psidium guajava via bioautography-directed chromatographic fractionation.

- Growth Inhibition: Determine Minimum Inhibitory Concentration (MIC) using broth dilution methods.

- Cariogenic Properties: Evaluate sub-MIC concentrations on acid production, cell-surface hydrophobicity, sucrose-dependent adherence, and bacterial aggregation.

- Enzyme Inhibition Assays [3]

- Aldose Reductase Inhibition: Use rat lens aldose reductase with bioassay-guided separation. Measure IC₅₀ values in comparison to reference inhibitors like epalrestat.

- Urease Inhibition: Test methanolic extracts or pure compound against Jack bean urease, calculating IC₅₀ from dose-response curves.

Natural Sources and Isolation

This compound is primarily isolated from the leaves of Guava (Psidium guajava L.) [1] [4] [5]. It has also been identified in other species, including:

- Camellia sinensis (tea plant) [1]

- Bupleurum falcatum [1]

- Ruprechtia polystachya [2]

- Cistus species [6]

A standard isolation workflow from guava leaves is visualized below, which can be scaled for research purposes.

Research Status and Potential

This compound is firmly in the pre-clinical research stage [7]. Its observed multi-target activity makes it a promising candidate for several therapeutic areas, but significant challenges remain.

- Potential Applications: Based on its bioactivity profile, this compound is investigated for potential use in managing diabetes and its complications, as an anti-caries agent, and for general antioxidant and anti-inflammatory applications [3] [5].

- Current Challenges: Like many natural flavonoids, this compound and its aglycone quercetin face challenges related to poor bioavailability, rapid metabolism, and short plasma half-life, which limit its clinical translation [7].

- Future Directions: Current research focuses on overcoming these barriers through advanced drug delivery systems (e.g., nanoparticles, nanoemulsions) and exploring synergistic effects in combination with other therapeutic agents [7].

References

- 1. This compound; Quercetin 3-O-α-L-arabinopyranoside [invivochem.com]

- 2. Quercetin 3-O-α-L-arabinopyranoside [sigmaaldrich.com]

- 3. This compound | CAS:22255-13-6 | Flavonoids | High Purity [biocrick.com]

- 4. Phytochemical investigation and antimicrobial activity of ... [pmc.ncbi.nlm.nih.gov]

- 5. The ethnobotanical, phytochemistry and pharmacological ... [arabjchem.org]

- 6. Characterising the Metabolomic Diversity and Biological ... [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Senescence, Oxidative Stress, and Inflammation [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Guaijaverin - A Bioactive Plant Flavonoid with Therapeutic Potential

Introduction to Guaijaverin

This compound (Quercetin-3-O-α-L-arabinopyranoside) is a naturally occurring flavonol glycoside consisting of the flavonol quercetin and the sugar arabinose. This polyphenolic compound has attracted significant scientific interest due to its diverse biological activities and potential therapeutic applications. This compound is primarily isolated from the leaves and fruits of Psidium guajava L. (guava), a plant widely used in traditional medicine across tropical and subtropical regions [1] [2] [3].

The compound belongs to the flavonoid class of secondary metabolites, which are known for their antioxidant properties and roles in plant defense mechanisms. With a molecular formula of C₂₀H₁₈O₁₁ and a molecular weight of 434.35 g/mol, this compound exhibits specific structural features that contribute to its biological activity, including multiple phenolic hydroxyl groups that enable free radical scavenging and metal chelation [2] [4]. The compound's glycosidic linkage at the 3-position of the quercetin aglycone enhances its solubility and bioavailability compared to some other flavonoid compounds.

Chemical Properties and Structural Characteristics

This compound possesses well-defined physicochemical properties that influence its biological behavior and extraction potential. The compound appears as a light yellow to yellow solid powder with a density of 1.9±0.1 g/cm³ and a high boiling point of 828.1±65.0°C at 760 mmHg. Its flash point of 296.3±27.8°C indicates relatively good thermal stability under standard conditions [2].

The structural elucidation of this compound reveals a quercetin aglycone (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one) linked to an α-L-arabinopyranose moiety via a glycosidic bond at the 3-position. This molecular arrangement includes multiple hydroxyl groups (7 hydrogen bond donors and 11 hydrogen bond acceptors) that contribute to its solubility characteristics and biological interactions. The compound has a partition coefficient (LogP) of 1.68, suggesting moderate lipophilicity, and a rotatable bond count of 3, indicating some molecular flexibility [2] [4].

This compound is soluble in DMSO (approximately 100 mg/mL or 230.23 mM) and can be formulated for experimental studies using co-solvents such as PEG300, Tween-80, and saline solutions. The compound requires protection from light during storage and handling, with recommended storage at 4°C in powder form to maintain stability [2].

Quantitative Bioactivity Data

The biological activities of this compound have been quantitatively assessed through various in vitro and in vivo studies, revealing potent effects against several therapeutic targets. The following table summarizes the key quantitative bioactivity data for this compound:

Table 1: Quantitative Bioactivity Profile of this compound

| Biological Activity | Quantitative Measure | Experimental System | Reference |

|---|---|---|---|

| Urease Inhibition | IC₅₀ = 120 μM | Enzyme assay | [4] |

| Anti-*Streptococcus mutans* | MIC = 2-4 mg/mL | Bacterial growth inhibition (MTCC 1943 & CLSM 001 strains) | [2] [4] |

| Pancreatic Lipase Inhibition | IC₅₀ = ~30 μg/mL, >90% inhibition at high concentrations | In vitro enzyme assay and in vivo rat model | [5] |

| Cytotoxicity | IC₅₀ > 10 μg/mL (A549, HeLa, SGC-7901 cells) | MTT assay | [4] |

| Serum Albumin Binding | Kₛᵥ = 10⁴ M⁻¹ (static quenching) | Fluorescence spectroscopy with HSA | [6] [3] |

This compound exhibits dose-dependent effects across multiple biological systems, with particularly notable activity against enzymatic targets involved in metabolic disorders and infectious diseases. The compound's urease inhibitory activity (IC₅₀ = 120 μM) suggests potential applications against urease-positive pathogens, while its anti-*Streptococcus mutans* effects (MIC = 2-4 mg/mL) support its traditional use in oral health [4]. Recent investigations have highlighted this compound's potent pancreatic lipase inhibition (>90% at high concentrations), indicating possible applications in obesity management through reduced triglyceride absorption [5].

Experimental Protocols

Extraction and Isolation Methodology

The extraction and purification of this compound from plant materials involves multiple chromatographic steps optimized for recovery efficiency and purity:

- Plant Material Preparation: Dry and pulverize guava leaves (Psidium guajava L.) to a fine powder (100 g) to increase surface area for extraction [1] [7].

- Solvent Extraction: Use 50% hydroethanolic solution (1.5 L) as extraction solvent, as it demonstrates superior efficiency for phenolic compounds compared to pure solvents. Macerate the plant material for 4 days at room temperature with occasional agitation [7].

- Filtration and Concentration: Filter the extract through Whatman filter paper No. 4 and concentrate the filtrate using rotary evaporation at 50°C. Lyophilize the resulting concentrate to obtain a dry powder [1].

- HSCCC Separation: Employ High-Speed Counter-Current Chromatography (HSCCC) with the solvent system n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v). Use the upper phase as stationary phase and the lower phase as mobile phase. The partition coefficient (K) for this compound in this system is approximately 1.28 [1].

- Final Purification: For complete separation of this compound from similar flavonoids (such as hyperoside and isoquercitrin), use semi-preparative HPLC with a C18 column and isocratic elution with methanol-water (30:70, v/v) at a flow rate of 2 mL/min [1].

This protocol typically yields this compound with purity exceeding 95%, as verified by analytical HPLC [1]. The extraction process can be enhanced using ultrasound-assisted extraction, which reduces processing time and improves yield [8].

Fluorescence Quenching Binding Studies

The interaction between this compound and human serum albumin (HSA) can be characterized using fluorescence spectroscopy to understand its binding mechanism and pharmacokinetic properties:

- Solution Preparation: Prepare HSA solution (5.0 × 10⁻⁶ M) in phosphate buffer (5.0 × 10⁻² M, pH 7.0) containing NaCl (0.15 M). Dissolve this compound in DMSO and dilute with the same buffer (final DMSO concentration <1%) [6] [3].

- Fluorescence Measurements: Record fluorescence spectra at temperatures 298, 303, and 308 K using an excitation wavelength of 280 nm and emission range of 300-450 nm. Use a 1 cm path length quartz cell [3].

- Data Analysis: Calculate Stern-Volmer constants (Kₛᵥ) using the equation: F₀/F = 1 + Kₛᵥ[Q], where F₀ and F are fluorescence intensities in absence and presence of quencher (this compound), and [Q] is quencher concentration. Determine binding constants (Kₐ) and number of binding sites (n) using the modified Stern-Volmer equation [6].

- Thermodynamic Parameters: Calculate enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) from temperature-dependent binding studies to characterize the binding forces [3].

This protocol typically reveals that this compound binds to site I of HSA (subdomain IIA) near Trp214 residue through static quenching mechanism, with binding driven by balanced enthalpic and entropic forces [6] [3].

Analytical Characterization Techniques

Structural Elucidation Methods

Comprehensive structural characterization of this compound requires a multi-technique approach to confirm identity and purity:

- NMR Spectroscopy: Perform ¹H and ¹³C NMR analysis in DMSO-d₆. Key ¹H NMR signals include aromatic protons between δ 6.0-8.0 ppm, anomeric proton of arabinose at approximately δ 5.5 ppm (d, J=7.5 Hz), and sugar protons between δ 3.0-4.0 ppm. ¹³C NMR shows characteristic signals for carbonyl carbon at δ 175-180 ppm, aromatic carbons between δ 100-165 ppm, and anomeric carbon at approximately δ 100-105 ppm [8].

- Mass Spectrometry: Use ESI-MS in negative ion mode, with this compound showing [M-H]⁻ peak at m/z 433. MS/MS fragmentation produces characteristic fragments at m/z 301 ([M-H-132]⁻, corresponding to quercetin aglycone) and m/z 151 [1] [2].

- Fourier-Transform Infrared Spectroscopy (FTIR): Key absorption bands include OH stretching (3200-3500 cm⁻¹), carbonyl stretching (1650-1660 cm⁻¹), aromatic C=C (1580-1600 cm⁻¹), and C-O-C glycosidic linkage (1070-1100 cm⁻¹) [8].

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 column with mobile phase methanol-water (30:70, v/v) containing 0.1% formic acid, flow rate 1.0 mL/min, and detection at 254-370 nm. Retention time for this compound is typically 15-20 minutes under these conditions [1] [8].

These analytical techniques provide complementary structural information that collectively confirms the identity and purity of isolated this compound, with HPLC establishing purity typically >95% for biological testing [1] [8].

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects through multiple molecular mechanisms, with recent studies elucidating its interactions with specific protein targets and cellular pathways. The following diagram illustrates the primary molecular targets and proposed mechanisms of action for this compound:

Figure 1: Molecular Targets and Mechanisms of Action of this compound

Pancreatic Lipase Inhibition Mechanism

This compound exhibits potent anti-obesity potential through its inhibition of pancreatic lipase, a key enzyme in dietary fat absorption. Detailed mechanistic studies reveal that this compound acts through non-competitive inhibition, forming a complex with the enzyme that reduces its catalytic efficiency without competing with the substrate at the active site. Fluorescence quenching studies indicate static quenching of pancreatic lipase by this compound, suggesting the formation of a stable complex that alters the enzyme's microenvironment and spatial conformation [5].

Molecular docking simulations demonstrate that this compound binds to pancreatic lipase with a minimum binding energy of -6.96 kcal/mol, interacting with key residues in the enzyme's active site region. These interactions involve hydrogen bonding with polar residues and π-π stacking with aromatic residues, stabilizing the enzyme-inhibitor complex. In vivo studies using oral lipid tolerance tests in rats confirm that this compound effectively reduces triglyceride uptake by inhibiting pancreatic lipase activity in the gastrointestinal tract, supporting its potential as a natural anti-obesity agent [5].

Protein Binding and Pharmacokinetic Implications

The interaction between this compound and human serum albumin (HSA) plays a crucial role in determining its pharmacokinetic profile and in vivo distribution. Biophysical studies using fluorescence spectroscopy and computational approaches demonstrate that this compound binds specifically to site I (subdomain IIA) of HSA, located in close proximity to the Trp214 residue. This binding occurs through a static quenching mechanism, with thermodynamic parameters indicating the involvement of both hydrophobic interactions and hydrogen bonding in complex stabilization [6] [3].

The binding constant (Kₐ) for the this compound-HSA interaction is approximately 10⁴ M⁻¹, suggesting moderate binding affinity that allows for a balance between plasma circulation and tissue distribution. This interaction may influence this compound's biological half-life, metabolic clearance, and potential drug-drug interactions when co-administered with other HSA-bound compounds. Understanding these binding characteristics is essential for predicting this compound's in vivo behavior and optimizing its therapeutic application [6] [3].

Research Applications and Future Directions

Potential Therapeutic Applications

Based on its diverse biological activities, this compound shows promise for several therapeutic applications:

- Metabolic Disorder Management: this compound's potent pancreatic lipase inhibition (>90% at high concentrations) supports its development as a natural anti-obesity agent. Unlike prescription lipase inhibitors like orlistat, this compound may offer a favorable side effect profile while effectively reducing dietary fat absorption [5].

- Antimicrobial Applications: The compound's activity against Streptococcus mutans (MIC 2-4 mg/mL) and urease-producing pathogens suggests potential in oral healthcare and gastrointestinal infection management. This compound's anti-biofilm properties may enhance its efficacy against dental plaque-forming bacteria [2] [4].

- Antioxidant Therapy: As a flavonol glycoside, this compound demonstrates significant free radical scavenging capacity, supporting its potential use in oxidative stress-related conditions including metabolic syndrome, inflammatory disorders, and age-related degenerative diseases [7] [3].

- Drug Delivery Optimization: The specific binding interaction between this compound and HSA could be exploited for drug delivery applications, potentially enhancing the solubility, stability, and pharmacokinetic profiles of co-administered therapeutic agents [6] [3].

Current Research Gaps and Future Perspectives

Despite promising bioactivities, several aspects of this compound research require further investigation:

- Comprehensive Toxicity Profiling: Systematic in vivo toxicity studies are needed to establish safe dosage ranges and identify potential adverse effects following chronic administration [8] [5].

- Structure-Activity Relationships: Methodical modification of this compound's chemical structure could enhance potency and bioavailability while reducing potential toxicity [1] [4].

- Clinical Efficacy Trials: Well-designed human clinical trials are essential to validate this compound's therapeutic potential in metabolic diseases, infectious disorders, and other indicated conditions [5].

- Formulation Development: Advanced delivery systems including nanoparticles, liposomes, or cyclodextrin complexes could address this compound's solubility limitations and enhance its therapeutic efficacy [2] [4].

- Synergistic Combinations: Investigation of this compound in combination with other bioactive compounds may reveal enhanced therapeutic effects through synergistic interactions [7] [8].

References

- 1. Preparative Isolation and Purification of Five Flavonoid ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound; Quercetin 3-O-α-L-arabinopyranoside [invivochem.com]

- 3. Exploring the binding mechanism of this compound to human ... [sciencedirect.com]

- 4. This compound | Bacterial Inhibitor [medchemexpress.com]

- 5. Exploration of the Mechanism of this compound in Inhibiting ... [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the binding mechanism of this compound to human ... [pubmed.ncbi.nlm.nih.gov]

- 7. Study to find the best extraction solvent for use with guava ... [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Characterization of Two Flavonoids from ... [bijps.uobaghdad.edu.iq]

isolation and purification of guaijaverin

Guaijaverin at a Glance

The following table consolidates the essential technical data on guaijaveris from the search results.

| Aspect | Details |

|---|---|

| IUPAC Name | Quercetin 3-O-α-L-arabinopyranoside [1] [2] |

| Molecular Formula | C₂₀H₁₈O₁₁ [1] [2] |

| Molecular Weight | 434.35 g/mol [1] [2] |

| CAS Registry Number | 22255-13-6 [1] [2] |

| Physical Form | Light yellow to yellow solid powder [1] [2] |

| Biological Activities | Antibacterial (against Strep. mutans), antioxidant, urease inhibitor (IC₅₀ = 120 μM) [1] [2] |

| Source | Fruits and leaves of Psidium guajava Linn. (Guava) [1] [3] |

| Solubility (in DMSO) | ~100 mg/mL (~230.23 mM) [2] |

Potential Pathways for Isolation and Analysis

While a direct protocol for this compound is not available, the search results suggest several general methodologies used for isolating similar phenolic compounds from guava.

- Extraction of Bioactive Compounds: Research indicates that methanolic extracts are effective for isolating phenolic compounds from freeze-dried guava fruit [4]. For guava leaves, studies have successfully used 60% ethanol/water as a solvent with methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) to obtain high yields of flavonoids and other antioxidants [3].

- Separation and Analysis: Reversed-phase High-Performance Liquid Chromatography (HPLC) with diode-array detection is a reliable and validated method for separating, identifying, and quantifying a mixture of 13 phenolic compounds in guava extracts [4]. This technique would be crucial for identifying and purifying this compound from a complex plant extract. Furthermore, Thin Layer Chromatography (TLC) methods developed for the related flavonoid quercetin can provide a starting point for a quick and cost-effective initial screening of guava extracts [5].

Based on these general methods, a potential high-level workflow for approaching the isolation of this compound can be conceptualized as follows:

Suggestions for Protocol Development

To proceed with your work, you may find it helpful to:

- Consult Broader Literature: Search for isolation protocols of closely related flavonoids, particularly quercetin glycosides, from plant materials. The techniques are often analogous.

- Focus on Analytical Methods: The detailed HPLC conditions mentioned in the search results for analyzing guava phenolics [4] [5] are an excellent starting point for developing a purification method. Scaling up an analytical HPLC method to a preparative one is a common strategy.

- Utilize Chemical Properties: The solubility data provided can inform your choice of solvent for extraction and re-dissolution during purification steps [2].

References

- 1. This compound; Quercetin 3-O-α-L-arabinopyranoside [invivochem.com]

- 2. This compound | Bacterial Inhibitor [medchemexpress.com]

- 3. Antioxidant and Anti-Cytotoxicity Effect of Phenolic Extracts ... [pmc.ncbi.nlm.nih.gov]

- 4. 13 Phenolic Compounds in Guava by HPLC-PAD & PCA/NNA [sciencedirect.com]

- 5. A Mini Review on the Analytical Method and Its Validation ... [etflin.com]

Solubility Data and Solution Preparation

The following table consolidates key solubility data and preparation methods for guaijaverin in DMSO from chemical supplier specifications and research publications.

| Parameter | Reported Value | Notes / Source |

|---|---|---|

| Solubility in DMSO | 100 mg/mL (230.23 mM) [1] | Requires ultrasonic treatment; hygroscopic DMSO impacts solubility [1]. |

| 50 mg/mL (115.11 mM) [2] | Sonication is recommended [2]. | |

| Recommended Stock Concentration | 10 - 100 mM [1] [2] | Standard for preparing aliquots. |

| Molecular Weight | 434.35 g/mol [1] [2] [3] | For molarity calculations. |

| Appearance | Light yellow to yellow solid [1] | Physical characteristic. |

Experimental Protocol for Stock Solution Preparation

Here is a detailed methodology for preparing a this compound stock solution in DMSO based on the search results:

- Calculation and Weighing: Calculate the mass of this compound needed to achieve your desired stock concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution, you would weigh 43.4 mg of this compound [1].

- Solubilization: Transfer the weighed compound to a suitable vial and add the pre-determined volume of anhydrous DMSO.

- Sonication: Seal the vial and place it in an ultrasonic bath for a period of time to aid dissolution and ensure a clear solution [2] [4].

- Aliquoting and Storage:

- Quality Control: Note the appearance of the solution; a clear, light yellow solution is typical. The use of newly opened, anhydrous DMSO is emphasized to maintain solubility and compound stability [1].

This compound in Research Context

This compound (also known as Quercetin-3-Arabinoside) is a flavonoid isolated from plants like guava (Psidium guajava L.) [5] [4] [6]. Its key reported bioactivities include:

- Urease Inhibition: Acts as a urease inhibitor with an IC₅₀ of 120 μM [1] [2].

- Antibacterial Activity: Demonstrates growth-inhibitory effects against Streptococcus mutans, a primary cariogenic bacterium, suggesting potential as an antiplaque agent [4] [6].

- Antioxidant & Hypoglycemic Activity: Exhibits antioxidant properties and has shown potential hypoglycemic activity by promoting GLUT4 protein expression and inhibiting free fatty acid release [4].

The experimental workflow for preparing and applying this compound in cell-based assays can be visualized as follows:

> this compound stock solution preparation workflow for biological assays, highlighting DMSO solubilization and storage conditions.

For cellular studies, stock solutions are further diluted in cell culture medium. Cytotoxicity is often evaluated using assays like MTT, with research showing this compound had low cytotoxicity (IC₅₀ > 10 μg/mL) against various human cell lines including A549, HeLa, and SGC-7901 [1].

References

- 1. This compound | Bacterial Inhibitor [medchemexpress.com]

- 2. This compound | Antibacterial | Antioxidant [targetmol.com]

- 3. guajavarin | 22255-13-6 [chemicalbook.com]

- 4. This compound | CAS:22255-13-6 | Flavonoids | High Purity [biocrick.com]

- 5. Bioactive Compounds from Guava Leaves (Psidium guajava L.) [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity and Antiadherent Effect of Peruvian ... [thejcdp.com]

Mechanisms of Action and Quantitative Data

The table below summarizes the key molecular targets and the experimentally determined potency of guaijaverin.

| Biological Activity | Molecular Target / Mechanism | Experimental Model | Potency / Effect | Citation |

|---|---|---|---|---|

| Anti-obesity | Pancreatic Lipase Inhibition (Reversible, non-competitive) | In vitro enzyme assay; In vivo rat model | IC₅₀ not specified; 90.63% inhibition at tested concentration; Reduced TG uptake in vivo | [1] |

| Antibacterial | Growth inhibition of Streptococcus mutans | In vitro bacterial culture (MIC) | MIC: 2-4 mg/mL (strain-dependent) | [2] [3] |

| Enzyme Inhibition | Urease Inhibition | In vitro enzyme assay | IC₅₀: 120 μM | [3] |

| Antioxidant | Free Radical Scavenging | DPPH and hydroxyl radical assay | 42.38% and 33.45% radical scavenging (in guava leaf extract jelly) | [4] |

| Conformational Change | Binding alters PL conformation | Multispectral analysis (Fluorescence, UV, CD) | Induces static quenching and changes protein microenvironment | [1] |

Detailed Experimental Protocols

To facilitate further research, here are the methodologies used in key studies investigating this compound's activity.

Pancreatic Lipase (PL) Inhibition Assay

This protocol is used to determine the inhibitory activity and mechanism of this compound against pancreatic lipase [1].

- Enzyme Inhibition Kinetics: The inhibitory activity is investigated through enzyme inhibition activity experiments. The IC₅₀ value is calculated, and the type of inhibition (e.g., non-competitive) is determined using Lineweaver-Burk plots.

- Multispectral Analysis:

- Fluorescence Spectra: Measure the intrinsic fluorescence of pancreatic lipase (excitation at 280 nm) with increasing concentrations of this compound. Analyze the quenching mechanism (e.g., static quenching) and calculate binding constants.

- Ultraviolet (UV) Spectra: Record UV absorption spectra of pancreatic lipase in the presence and absence of this compound to investigate structural changes.

- Circular Dichroism (CD): Use CD spectroscopy to analyze changes in the secondary structure (e.g., α-helix, β-sheet content) of pancreatic lipase upon binding to this compound.

- Molecular Docking: Use docking software (e.g., AutoDock Vina) to simulate the binding of this compound to pancreatic lipase. The 3D structure of pancreatic lipase is obtained from the PDB database. The docking results provide the minimum binding energy and identify key interacting amino acid residues.

- In Vivo Validation (Oral Lipid Tolerance Test in Rats): After an overnight fast, administer a lipid load (e.g., olive oil) with or without this compound to rat groups. Collect blood samples at regular intervals over several hours. Measure serum triglyceride (TG) levels to assess the compound's efficacy in reducing lipid absorption in vivo.

Anti-Streptococcus mutans Assay

This protocol outlines the evaluation of this compound's antibacterial activity against the cariogenic bacterium S. mutans [2].

- Determination of Minimum Inhibitory Concentration (MIC):

- Prepare sterile Mueller-Hinton broth or similar culture medium.

- Perform a series of two-fold dilutions of this compound in the broth (e.g., from 0.0078 to 4 mg/mL).

- Inoculate each tube with a standardized suspension of S. mutans (e.g., 1-5 x 10⁵ CFU/mL).

- Incubate the tubes at 37°C for 18-24 hours.

- The MIC is defined as the lowest concentration that completely inhibits visible growth.

- Effects at Sub-MIC Concentrations: Sub-MIC concentrations of this compound can be evaluated for their effects on acid production, cell-surface hydrophobicity, sucrose-dependent adherence to glass surfaces, and sucrose-induced aggregation of S. mutans.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the multi-target mechanism of action of this compound and the experimental workflow used to validate it, integrating the components detailed in the previous sections.

Summary of this compound's multi-target mechanisms and key validation methods.

Experimental Workflow for Pancreatic Lipase Inhibition

For researchers aiming to replicate the comprehensive study on pancreatic lipase inhibition, the following workflow outlines the key steps and their logical sequence.

Sequential workflow for evaluating pancreatic lipase inhibition, from in vitro assays to in vivo validation.

References

- 1. Exploration of the Mechanism in Inhibiting Pancreatic... of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. -- a plant flavonoid as potential antiplaque... | Sigma-Aldrich this compound [sigmaaldrich.com]

- 3. This compound | Bacterial Inhibitor | MedChemExpress [medchemexpress.com]

- 4. Extraction of bioactive compounds from Psidium guajava ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Guaijaverin as a Pancreatic Lipase Inhibitor and Multifunctional Bioactive Compound

Introduction to Guaijaverin

This compound (a flavonol glycoside) is a biologically active compound predominantly isolated from the leaves of guava (Psidium guajava L.), a plant renowned for its medicinal properties in traditional medicine systems. This compound has garnered significant scientific interest due to its potent enzyme inhibitory properties against key metabolic enzymes, including pancreatic lipase, α-glucosidase, α-amylase, and aldose reductase. The structural configuration of this compound, characterized by a quercetin aglycone linked to an arabinofuranoside sugar moiety, contributes to its strong binding affinity to enzyme active sites, making it a promising candidate for the development of therapeutic agents aimed at metabolic disorders such as obesity and diabetes.

Research indicates that this compound is particularly abundant in specific guava cultivars, with the Karela cultivar exhibiting the highest concentration of phenolic and flavonoid compounds [1]. The comprehensive pharmacological profile of this compound extends beyond metabolic enzyme inhibition to encompass antioxidant, antimicrobial, and anti-inflammatory activities, positioning it as a multifunctional phytochemical with substantial therapeutic potential. These application notes provide detailed experimental protocols and data analysis methods for evaluating this compound's bioactivity, with particular emphasis on its mechanism of pancreatic lipase inhibition and relevant associated biological activities.

Pancreatic Lipase Inhibition by this compound

Inhibition Potency and Mechanism

Pancreatic lipase represents a crucial enzymatic target for obesity management as it catalyzes the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. Inhibition of this enzyme reduces fat absorption, thereby decreasing caloric intake. This compound demonstrates exceptional inhibitory efficacy against pancreatic lipase, achieving up to 90.63% inhibition in experimental models [2]. The concentration required for 50% inhibition (IC₅₀) serves as a key parameter for quantifying inhibitor potency, though the specific IC₅₀ value for this compound requires further empirical determination.

Table 1: Key Inhibition Parameters of this compound Against Pancreatic Lipase

| Parameter | Result | Experimental Method |

|---|---|---|

| Maximum Inhibition | 90.63% | Enzyme inhibition activity assay |

| Inhibition Type | Reversible, noncompetitive | Enzyme kinetics analysis |

| Quenching Type | Static quenching | Fluorescence spectroscopy |

| Binding Energy | -6.96 kcal/mol | Molecular docking |

| In Vivo Efficacy | Reduced TG uptake | Oral lipid tolerance test in rats |

The inhibition mechanism of this compound has been characterized through comprehensive biochemical and computational approaches. Enzyme kinetics analyses reveal that this compound acts as a reversible noncompetitive inhibitor, indicating that it binds to an allosteric site on the pancreatic lipase molecule rather than competing with the substrate for the active site [2]. This binding induces conformational changes in the enzyme structure, as evidenced by multispectral techniques including fluorescence spectroscopy and circular dichroism. Specifically, this compound exhibits static fluorescence quenching of pancreatic lipase, confirming the formation of a stable inhibitor-enzyme complex that alters the microenvironment around aromatic amino acid residues [2].

Molecular Docking Analysis

Molecular docking studies provide structural insights into the interaction between this compound and pancreatic lipase. These computational analyses demonstrate that this compound binds with considerable affinity, exhibiting a minimum binding energy of -6.96 kcal/mol [2]. The negative binding energy value indicates a spontaneous binding process and stable complex formation. Docking simulations further reveal that this compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the pancreatic lipase binding pocket, effectively stabilizing the complex and compromising the enzyme's catalytic efficiency. This molecular interaction pattern explains the potent inhibitory activity observed in experimental assays.

In Vivo Validation

The anti-obesity potential of this compound has been validated in animal models using oral lipid tolerance tests. Administration of this compound to rats fed a high-lipid diet significantly reduced triglyceride absorption compared to control animals, confirming its efficacy in a physiological system [2]. This in vivo demonstration is particularly significant as it establishes the biological relevance of this compound's pancreatic lipase inhibition beyond artificial enzyme assay systems, supporting its potential as a therapeutic agent for managing obesity and related metabolic disorders.

Other Significant Bioactivities of this compound

Antidiabetic Properties

This compound exhibits multiple antidiabetic mechanisms beyond pancreatic lipase inhibition, positioning it as a multifaceted agent for metabolic disease management. Particularly significant is its potent inhibition of dipeptidyl peptidase IV (DP-IV), a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [3]. By inhibiting DP-IV, this compound prolongs the activity of these insulinotropic hormones, resulting in enhanced glucose-dependent insulin secretion and improved glycemic control.

Table 2: Additional Bioactivities of this compound and Related Compounds

| Bioactivity | Molecular Target | Reported Effect | Source |

|---|---|---|---|

| Antidiabetic | Dipeptidyl peptidase IV | Inhibition with IC₅₀ ~6.7 μg/mL | [3] |

| Antidiabetic | Aldose reductase | Inhibition (prevents diabetic complications) | [3] |

| Antidiabetic | α-glucosidase | IC₅₀ 98.2 μg/mL (Allahabad safeda cultivar) | [1] |

| Antioxidant | Free radicals | IC₅₀ 78.93 μg/mL (DPPH assay, Allahabad safeda) | [1] |

| Antimicrobial | Bacterial cells | MIC 28.69 μg/mL against Pseudomonas aeruginosa | [1] |

| Anti-tyrosinase | Tyrosinase enzyme | IC₅₀ 95.73 μg/mL | [1] |

Additional antidiabetic activities include inhibition of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and cataracts [3]. Furthermore, guava leaf extracts rich in this compound demonstrate significant α-glucosidase inhibitory activity (IC₅₀ 98.2 μg/mL for the Allahabad safeda cultivar), which delays carbohydrate digestion and reduces postprandial hyperglycemia [1]. These multiple mechanisms collectively contribute to this compound's potential as a comprehensive therapeutic agent for diabetes management.

Antimicrobial and Antioxidant Activities

This compound-containing guava leaf extracts exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Methanolic extracts demonstrate particularly potent effects against Pseudomonas aeruginosa, Proteus vulgaris, and Bacillus subtilis, with inhibition zones ranging from 21-25 mm in diameter [1]. The minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa was determined to be 28.69 μg/mL for methanolic extracts, indicating substantial antibacterial potency [1].

The antioxidant capacity of this compound-rich extracts has been validated through multiple assay systems. In DPPH radical scavenging assays, the Allahabad safeda cultivar exhibited significant antioxidant activity with an IC₅₀ value of 78.93 μg/mL [1]. This antioxidant potential contributes to the overall therapeutic value of this compound, as oxidative stress represents a common pathological component in obesity, diabetes, and inflammatory conditions.

Experimental Protocols and Methodologies

Pancreatic Lipase Inhibition Assay

The following protocol details the standard procedure for evaluating pancreatic lipase inhibition activity, adapted from established methodologies with modifications to incorporate appropriate blank correction procedures [4].

4.1.1 Reagent Preparation

- Pancreatic lipase solution: Prepare a stock solution at 1.0 mg/mL in deionized water. Centrifuge at 14,000 × g for 10 minutes to remove insoluble material [5].

- Substrate solution: Dissolve 4-methylumbelliferyl oleate (4-MUO) in Tris-HCl buffer (pH 8.0, containing 1.3 mM NaCl and 1.3 mM CaCl₂) to a final concentration of 0.1 mM [5].

- Inhibitor solutions: Prepare this compound stock solution in DMSO and serially dilute with assay buffer to desired concentrations (typically 0-100 μM). Maintain final DMSO concentration below 1% to avoid enzyme inhibition.

- Assay buffer: 13 mM Tris-HCl, 1.3 mM NaCl, 1.3 mM CaCl₂, pH 8.0.

4.1.2 Assay Procedure

Pre-incubation: Mix 50 μL of pancreatic lipase solution (1.0 mg/mL) with 10 μL of this compound solution at varying concentrations. Include appropriate controls (enzyme without inhibitor, blank without enzyme).

Reaction initiation: Add 40 μL of 4-MUO substrate solution (0.1 mM) to each well.

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

Termination and measurement: Stop the reaction by adding 100 μL of glycine-NaOH buffer (0.05 M, pH 10.0). Measure fluorescence at excitation 322 nm and emission 450 nm using a microplate reader.

4.1.3 Blank Correction and Data Analysis

Proper blank correction is essential for accurate results in enzyme inhibition assays. The following blank correction method is recommended to account for various sources of interference [4]:

- Method 6 (Recommended): Corrected Fluorescence = Raw Data - (Substrate Blank + Sample Blank)

- Where:

- Substrate Blank: Contains substrate + buffer (no enzyme, no inhibitor)

- Sample Blank: Contains inhibitor + buffer (no enzyme, no substrate)

Calculate percentage inhibition using the formula: % Inhibition = [(Fluorescencecontrol - Fluorescencetest) / Fluorescencecontrol] × 100

Determine IC₅₀ values by plotting inhibition percentage against inhibitor concentration and fitting with appropriate nonlinear regression software.

Molecular Docking Protocol

4.2.1 Protein and Ligand Preparation

- Retrieve the 3D structure of pancreatic lipase from the Protein Data Bank (e.g., PDB ID: 1LPB).

- Remove water molecules and co-crystallized ligands using molecular visualization software.

- Add hydrogen atoms and assign appropriate protonation states at physiological pH.

- Prepare the 3D structure of this compound using chemical structure drawing software or retrieve from databases such as PubChem.

- Optimize geometry using molecular mechanics force fields.

4.2.2 Docking Procedure

Grid box setting: Define the binding site around the catalytic triad of pancreatic lipase (Ser152, Asp176, His263) with sufficient dimensions to accommodate the ligand (e.g., 60 × 60 × 60 points with 0.375 Å spacing).

Docking parameters: Use appropriate docking software (AutoDock Vina recommended) with the following parameters:

- Exhaustiveness: 8

- Number of poses: 10

- Energy range: 4 kcal/mol

Execution and analysis: Run docking simulations and analyze results based on binding energy (ΔG in kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic interactions, π-π stacking).

The following workflow diagram illustrates the complete experimental process for evaluating this compound's pancreatic lipase inhibition activity:

In Vivo Oral Lipid Tolerance Test

The oral lipid tolerance test provides critical in vivo validation of this compound's efficacy in reducing lipid absorption [2].

4.3.1 Experimental Design

- Animals: Group Wistar rats (n=6-8 per group) with controlled age and weight.

- Treatment groups:

- Control group (normal diet)

- High-fat diet (HFD) group

- HFD + this compound (10-50 mg/kg body weight)

- HFD + orlistat (positive control, 10 mg/kg body weight)

- Administration: Administer treatments orally for 4-8 weeks.

4.3.2 Procedure

Lipid loading: After treatment period, administer lipid emulsion (5-10 mL/kg) containing corn oil to all groups after overnight fasting.

Blood collection: Collect blood samples at 0, 1, 2, 4, and 6 hours post-administration.

Triglyceride measurement: Separate plasma and measure triglyceride levels using commercial enzymatic kits.

Data analysis: Calculate area under the curve (AUC) for triglyceride levels and compare between groups using appropriate statistical tests.

Pharmacological Significance and Future Perspectives

The multifunctional bioactivity profile of this compound positions it as a promising lead compound for developing therapeutics targeting obesity and related metabolic disorders. Its dual inhibitory action against both pancreatic lipase and carbohydrate-digesting enzymes (α-glucosidase, α-amylase) offers a comprehensive approach to managing both obesity and diabetes through reduced absorption of dietary fats and carbohydrates [2] [1] [3]. This multi-target mechanism may provide synergistic therapeutic benefits compared to single-target agents like orlistat.

Future research should focus on addressing current knowledge gaps, including comprehensive toxicological profiling, pharmacokinetic optimization to enhance oral bioavailability, and clinical validation of efficacy in human subjects. Additionally, exploration of structure-activity relationships through synthetic modification of the this compound scaffold may yield derivatives with improved potency and pharmacokinetic properties. The development of standardized guava leaf extracts with guaranteed this compound content represents a near-term opportunity for nutraceutical applications, while purified this compound formulations warrant investigation as pharmaceutical agents for metabolic disease management.

References

- 1. Nutritional Composition, Mineral Profiling, In Vitro ... [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the Mechanism of this compound in Inhibiting ... Pancreatic [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of dipeptidyl peptidase activity by flavonol ... [sciencedirect.com]

- 4. Screening natural product extracts for potential enzyme inhibitors ... [plantmethods.biomedcentral.com]

- 5. A Bioactivity-Based Method for Screening, Identification of ... [pmc.ncbi.nlm.nih.gov]

Guaijaverin as a Pancreatic Lipase Inhibitor: Application Notes & Protocols

References

- 1. Exploration of the Mechanism of this compound in Inhibiting ... [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Aurone Derivatives as Potential Human ... [pmc.ncbi.nlm.nih.gov]

- 3. 2.1. Molecular docking of chrysin to pancreatic lipase [bio-protocol.org]

- 4. Determination of Potential Drug Candidate Molecules ... [link.springer.com]

- 5. In-Silico Exploration of Plant Metabolites as Potential ... [pmc.ncbi.nlm.nih.gov]

- 6. The Process of Structure-Based Drug Design [sciencedirect.com]

- 7. Structure-based drug design: aiming for a perfect fit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based drug design (SBDD) [revive.gardp.org]

Comprehensive Application Notes and Protocols: Anti-Streptococcus mutans Activity of Guaijaverin from Psidium guajava

Introduction to Guaijaverin and Its Significance in Dental Caries Prevention

This compound (quercetin-3-O-α-L-arabinopyranoside) is a bioactive flavonoid isolated from guava leaves (Psidium guajava L.) that has demonstrated significant potential as a natural anti-cariogenic agent. Dental caries remains one of the most prevalent global health concerns, with Streptococcus mutans recognized as a primary etiological agent due to its ability to produce acids and form biofilms on tooth surfaces [1]. The emergence of antimicrobial resistance and side effects associated with conventional chemical treatments has accelerated research into natural alternatives [2] [1]. This compound represents a promising candidate in this context, as it targets multiple virulence mechanisms of S. mutans without the drawbacks of synthetic antimicrobials.

Psidium guajava leaves have been traditionally used in folk medicine across tropical and subtropical regions, with modern research validating their antimicrobial properties [3] [4]. This compound is one of the key flavonoids responsible for these effects, exhibiting specific anti-S. mutans activity while being generally safe for human consumption. The compound's mechanism extends beyond simple growth inhibition to disruption of critical cariogenic processes, including biofilm formation, acid production, and bacterial adherence [5]. This multi-target approach makes this compound particularly valuable for developing preventive oral care strategies aimed at reducing the prevalence of dental caries.

Comprehensive Activity Profile of this compound Against S. mutans

Antimicrobial and Anti-Virulence Effects

This compound exhibits bacteriostatic activity against S. mutans with minimum inhibitory concentration (MIC) values ranging from 2-4 mg/mL depending on the bacterial strain [5]. Beyond growth inhibition, sub-MIC concentrations (0.0078-2 mg/mL) significantly impair key virulence factors that contribute to the cariogenic potential of S. mutans. These include reduction in acid production, cell-surface hydrophobicity, sucrose-dependent adherence to surfaces, and sucrose-induced aggregation [5]. This multi-faceted anti-virulence profile is particularly valuable as it disrupts the pathogenic process without exerting strong selective pressure for resistance development.

The activity profile of this compound is characterized by notable stability under acidic and heat conditions, though it is labile in alkaline environments [5]. This acid stability is advantageous for oral applications where the pH can drop significantly following carbohydrate consumption. When compared to other guava leaf flavonoids, this compound demonstrates superior anti-S. mutans activity, likely due to its specific chemical structure—quercetin with an arabinopyranoside substitution at the 3-O position—which enhances its interaction with bacterial targets [5] [4].

Quantitative Activity Data Summary

Table 1: Anti-S. mutans Activity Profile of this compound

| Activity Parameter | Result/Value | Experimental Conditions | Reference |

|---|---|---|---|

| Minimum Inhibitory Concentration (MTCC 1943) | 4 mg/mL | Broth microdilution method | [5] |

| Minimum Inhibitory Concentration (CLSM 001) | 2 mg/mL | Broth microdilution method | [5] |

| Anti-biofilm activity | Significant inhibition | Sub-MIC concentrations (0.0078-2 mg/mL) | [5] |

| Acid production inhibition | Significant reduction | Sub-MIC concentrations | [5] |

| Cell-surface hydrophobicity | Decreased | Sub-MIC concentrations | [5] |

| Sucrose-dependent adherence | Inhibited | Glass surface adherence assay | [5] |

| Thermal stability | Stable | Heat exposure | [5] |

| pH stability | Acid-stable, alkali-labile | Various pH conditions | [5] |

Table 2: Comparison of this compound with Other Guava Leaf Bioactive Compounds

| Compound | Class | Reported Anti-S. mutans Activity | Additional Notes | |--------------|-----------|----------------------------------------|---------------------| | this compound | Flavonoid | MIC: 2-4 mg/mL; Anti-biofilm at sub-MIC | Specific anti-adherence properties | | Quercetin | Flavonoid | Moderate activity | Most abundant flavonoid in guava leaves | [4] | | Catechin | Flavonoid | Moderate activity | Synergistic effects in combination | [3] | | Gallic acid | Phenolic acid | Mild to moderate activity | Contributes to overall efficacy | [3] | | Rutin | Flavonoid | Mild activity | - | [2] |

Detailed Experimental Protocols

Extraction and Isolation of this compound from P. guajava Leaves

3.1.1 Plant Material Preparation

- Collect mature, healthy guava leaves and wash thoroughly with distilled water to remove surface contaminants.

- Dry leaves at 45°C for 72 hours in an oven with controlled air circulation to preserve heat-sensitive compounds [2].

- Grind dried leaves to a fine powder (20-40 mesh) using a mechanical grinder to increase surface area for extraction.

3.1.2 Crude Extraction Process

- Weigh 100 g of powdered leaves and extract with 1L of methanol using maceration at room temperature for 24 hours with occasional shaking [5].

- Filter through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C using a rotary evaporator.

- Perform bioautography-directed fractionation to identify fractions with anti-S. mutans activity [5].

3.1.3 Isolation and Purification of this compound

- Subject active fractions to column chromatography over silica gel (60-120 mesh) with gradient elution using chloroform:methanol mixtures.

- Monitor fractions by TLC (silica gel GF254) using chloroform:methanol:water (7:3:0.5) as mobile phase and visualize under UV light (254 nm and 365 nm).

- Combine fractions containing this compound (Rf ≈ 0.4 in the above system) and further purify using preparative HPLC (C18 column, methanol:water 60:40, flow rate 2 mL/min).

- Confirm identity by spectral analysis (UV, MS, NMR): Characteristic UV λmax at 256 and 354 nm; ESI-MS m/z 435 [M+H]+; NMR data consistent with quercetin-3-O-α-L-arabinopyranoside [5].

Anti-S. mutans Activity Assessment

3.2.1 Determination of Minimum Inhibitory Concentration (MIC)

- Prepare stock solution of this compound in DMSO (maximum final DMSO concentration ≤1%).

- Use broth microdilution method in 96-well plates according to CLSI guidelines with modifications for natural products [5] [2].

- Prepare twofold serial dilutions of this compound in Brain Heart Infusion (BHI) broth with concentrations ranging from 0.125 to 8 mg/mL.

- Inoculate wells with S. mutans suspension (approximately 5 × 10^5 CFU/mL) and incubate at 37°C for 24 hours under anaerobic conditions (5% CO₂).

- Include growth control (inoculated medium without compound), sterility control (uninoculated medium), and solvent control (medium with equivalent DMSO).

- Determine MIC as the lowest concentration showing no visible growth. Confirm by subculturing 10 μL from clear wells on BHI agar plates [5] [6].

3.2.2 Time-Kill Kinetics Assay

- Prepare S. mutans culture in mid-logarithmic phase (OD600 ≈ 0.5).

- Expose to this compound at 0.5×, 1×, and 2× MIC in BHI broth.

- Incubate at 37°C and withdraw aliquots at 0, 2, 4, 6, 8, 12, and 24 hours.

- Perform serial dilutions in sterile phosphate-buffered saline (PBS) and plate on BHI agar.

- Count colonies after 48 hours incubation and calculate CFU/mL. Plot log CFU/mL versus time to determine bactericidal (≥3-log reduction) or bacteriostatic activity [6].

Anti-Biofilm and Virulence Factor Assays

3.3.1 Biofilm Formation Inhibition

- Grow S. mutans in BHI broth with 1% sucrose in the presence of sub-MIC concentrations of this compound (0.0078-2 mg/mL) [5].

- Use 96-well polystyrene plates with incubation at 37°C for 24 hours under anaerobic conditions.

- Remove planktonic cells by gentle washing with PBS and fix adhered cells with formalin (10% v/v).

- Stain with 0.1% crystal violet for 15 minutes, wash, and elute bound dye with 95% ethanol.

- Measure absorbance at 600 nm to quantify biofilm formation [6].

- Express results as percentage inhibition compared to untreated control: % Inhibition = [(ODcontrol - ODtreated)/ODcontrol] × 100.

3.3.2 Sucrose-Dependent Adherence Assay

- Grow S. mutans in glass tubes containing BHI with 5% sucrose and sub-MIC this compound at a 30° angle for 24 hours at 37°C [5] [6].

- Decant planktonic cells and gently wash adhered cells with PBS.

- Dissociate adhered cells with 0.5 M NaOH with vortexing.

- Measure optical density at 600 nm and calculate percentage adherence relative to control.

3.3.3 Glucosyltransferase (GTF) Activity Assay

- Prepare culture supernatant of S. mutans grown in presence of sub-MIC this compound.

- Measure GTF activity by incubating supernatant with 100 mM sucrose in 50 mM potassium phosphate buffer (pH 6.5) at 37°C for 18 hours.

- Stop reaction by heating at 100°C for 5 minutes.

- Quantify glucan formation by turbidimetry at 550 nm or by reducing sugar analysis using DNS method [7].

Mechanism of Action and Molecular Targets

This compound exerts its anti-S. mutans effects through multiple mechanisms that disrupt essential virulence processes rather than directly causing bacterial death. This multi-target approach is advantageous for resistance prevention and makes this compound particularly effective against cariogenic biofilms. The primary mechanisms include:

Inhibition of glucosyltransferases (GTFs): this compound interferes with the activity of GTFs, enzymes critical for synthesizing glucans from sucrose. These glucans facilitate bacterial adherence to tooth surfaces and contribute to the structural integrity of dental plaque [5] [1]. By reducing glucan production, this compound limits S. mutans capacity to form robust biofilms and adhere to enamel surfaces.

Disruption of sucrose-dependent adherence: The compound directly impairs the ability of S. mutans to adhere to hydroxyapatite surfaces (mimicking tooth enamel) in the presence of sucrose, a key step in plaque formation [5] [7]. This effect is observed even at sub-MIC concentrations, suggesting specific interference with surface adhesins or their regulation.

Reduction in acid production and acid tolerance: this compound decreases glycolytic activity and acid production by S. mutans, reducing the demineralization potential of the biofilm [5]. Additionally, it may interfere with the bacterial acid tolerance response, further compromising S. mutans survival in the acidic environment of cariogenic plaque.

Alteration of cell surface properties: Treatment with this compound modifies cell-surface hydrophobicity of S. mutans, affecting initial attachment and co-aggregation with other plaque bacteria [5]. This change in surface properties contributes to reduced biofilm formation and stability.

The following diagram illustrates the multi-target mechanism of action of this compound against S. mutans:

Figure 1: Multi-target mechanism of this compound against Streptococcus mutans virulence factors

Research Applications and Formulation Considerations

Potential Applications in Oral Healthcare

The multifaceted anti-S. mutans activity of this compound supports its development for various oral care applications:

Anti-cariogenic mouthrinses: this compound can be incorporated (0.1-0.5% w/v) into alcohol-free mouthrinse formulations with other natural antimicrobials for synergistic effects. Clinical studies show that natural mouthrinses can reduce plaque index by 35-50% compared to placebo [1].

Therapeutic dentifrices: Formulation as toothpaste (0.5-1% w/w) with compatibility with fluoride for enhanced anti-caries effects. The compound's stability in acidic conditions favors its incorporation into dentifrice systems [5].

Chewing gums and lozenges: Delivery systems for prolonged oral exposure to sub-MIC concentrations of this compound, potentially reducing salivary S. mutans counts between brushings.

Dental varnishes and sealants: Incorporation into sustained-release systems for professional application, particularly in high-caries-risk populations.

Formulation Strategies and Stability Considerations

Successful development of this compound-based products requires attention to several formulation factors:

Solubility enhancement: this compound has limited water solubility which can be improved through cyclodextrin complexation, nanoemulsification, or solid dispersion techniques [3] [4].

Stability optimization: While stable under acidic conditions and heat, this compound degrades in alkaline environments (pH > 8.0). Formulations should maintain pH between 4.5-7.0 for optimal stability [5].

Synergistic combinations: this compound shows enhanced activity when combined with other natural compounds (e.g., epicatechin, catechin) or low concentrations of conventional antimicrobials [3] [8].

Advanced delivery systems: Encapsulation in chitosan nanoparticles, liposomes, or poly(lactic-co-glycolic acid) carriers can improve retention in the oral cavity and enhance efficacy [3] [9].

Conclusion and Future Perspectives

This compound represents a promising natural alternative for preventing and controlling dental caries through its multi-target action against key virulence mechanisms of S. mutans. Unlike broad-spectrum antimicrobials that indiscriminately target oral flora, this compound's selective inhibition of cariogenic properties at sub-MIC concentrations offers a strategic approach to maintaining oral health while preserving the beneficial oral microbiome.

Future research should focus on standardized extraction protocols to ensure consistent this compound content in preparations, comprehensive toxicity profiling including long-term safety assessment, and clinical validation of efficacy in human populations. Additionally, exploration of synergistic combinations with other natural compounds or low doses of conventional agents may enhance efficacy while minimizing potential side effects [3] [8]. With these developments, this compound-based formulations could significantly impact preventive dentistry, offering effective, natural alternatives to current chemical-based approaches for dental caries management.

References

- 1. Medicinal Plants Against Dental Caries: Research and ... [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Psidium guajava Aqueous Extract ... [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Compounds from Guava Leaves (Psidium ... [mdpi.com]

- 4. Guava (Psidium guajava L.) Leaves: Nutritional Composition ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound -- a plant flavonoid as potential antiplaque ... [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of zingiber officinale towards Streptococcus ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of some herbal extracts on adherence ... [sciencedirect.com]

- 8. Guava Leaf Extract Exhibits Antimicrobial Activity in ... [mdpi.com]

- 9. Bioactive Compounds from Guava Leaves (Psidium guajava L.) [pmc.ncbi.nlm.nih.gov]

guaijaverin urease inhibition IC50

Chemical Profile of Guaijaverin

This compound is a flavonoid, specifically the 3-O-arabinoside of quercetin [1]. The table below summarizes its key chemical characteristics:

| Property | Description |

|---|---|

| IUPAC Name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-4H-1-benzopyran-4-one [1] |

| Other Names | Quercetin 3-arabinoside; Guajavarin [1] |

| Molecular Formula | C₂₀H₁₈O₁₁ [1] |

| Molecular Weight | 434.353 g·mol⁻¹ [1] |

| Source | Found in the leaves of Psidium guajava (common guava) [2] [3] [1] |

Insights from Related Research Activities

Although data on urease inhibition is unavailable, this compound has demonstrated significant biological activity in other areas, which confirms its potential as a bioactive compound.

- Potent Pancreatic Lipase Inhibition: A 2024 study identified this compound as an excellent inhibitor of pancreatic lipase. The reported IC₅₀ was 3.2 µg/mL. The study characterized the inhibition as reversible and non-competitive, indicating that this compound binds to an allosteric site on the enzyme rather than the active site. The mechanism was further elucidated through multispectral methods and molecular docking, which showed that this compound statically quenches the enzyme's fluorescence and changes its conformation [4].

- Antiplaque Activity: Research has also shown that this compound exhibits bacteriostatic activity against Streptococcus mutans, a cariogenic bacterium, with a Minimum Inhibitory Concentration (MIC) of 2-4 mg/mL. Sub-MIC concentrations were found to inhibit acid production and sucrose-dependent adherence of the bacteria, highlighting its potential as an antiplaque agent [2].

General Framework for Urease Inhibition Assays

To empirically determine the urease inhibition activity of this compound, you can adapt established experimental protocols. The following workflow and description outline a common method used in the field [5].

- Prepare Reaction Mixtures: The assay typically uses a buffer solution (e.g., 100 mM urea) containing a pH indicator like phenol red. Prepare separate mixtures with varying concentrations of this compound and a control without the inhibitor [5].

- Pre-incubate with Urease: Add a standardized amount of purified urease enzyme (e.g., from Jack bean or a bacterial source like Klebsiella pneumoniae) to each mixture and pre-incubate for a fixed period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C). This allows the inhibitor to interact with the enzyme [5].

- Initiate Reaction and Monitor: Start the enzymatic reaction by adding the substrate, urea, if not already present. The hydrolysis of urea to ammonia causes the pH to rise. This increase is tracked by monitoring the absorbance change of the phenol red indicator at 557 nm over time [5].

- Calculate Inhibition Activity: The rate of pH change or the final pH value is compared between the this compound samples and the control. The percentage inhibition at each concentration is calculated, and the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity) can be determined from the dose-response curve [5].

Suggested Research Directions

Given the lack of direct data, the following approaches may help you proceed:

- Investigate the Quercetin Scaffold: The parent compound of this compound, quercetin, is a common flavonoid. Researching urease inhibition data for quercetin and its various glycosides could provide a useful preliminary estimate of this compound's potential activity.

- Empirical Testing: The most reliable path is to conduct your own laboratory assays using the general protocol outlined above.

- Explore Synergistic Effects: Given that guava leaf extract contains a complex mixture of flavonoids and phenolic compounds [3], you could also research whether this compound exhibits synergistic urease inhibition when combined with other compounds from the extract.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound -- a plant flavonoid as potential antiplaque ... [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive Compounds from Guava Leaves (Psidium guajava L.) [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the Mechanism of this compound in Inhibiting ... [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of urease activity by different compounds ... [nature.com]

Comprehensive Application Notes and Protocols for HPLC Analysis of Guaijaverin

Introduction and Background

Guaijaverin is a bioactive flavonoid compound predominantly isolated from the leaves of the guava plant (Psidium guajava L.) [1]. Chemically identified as quercetin-3-O-α-L-arabinopyranoside, this compound belongs to the flavonol glycoside class and demonstrates significant biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties [1] [2]. The structural features of this compound include a quercetin aglycone moiety linked to an arabinose sugar unit, which influences its analytical behavior and bioactivity [1]. These notes provide detailed methodologies for the reliable identification and quantification of this compound in plant matrices using advanced chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and HPLC-tandem Mass Spectrometry (HPLC-MS/MS) [3].

Analytical Methodologies

HPLC-MS/MS Analysis of this compound

The following protocol describes a validated method for the simultaneous determination of this compound alongside other polyphenolic compounds in berry samples, adaptable to guava leaf extracts [3].

Instrumentation Setup: The analysis should be performed using an HPLC system coupled with a triple quadrupole mass spectrometer. The instrument must be equipped with an electrospray ionization (ESI) source operating in negative ion mode [3].

Chromatographic Separation:

- Analytical Column: ZORBAX SB-C18 column (3.0 × 100 mm, 1.8 μm) or equivalent C18 column [3].

- Mobile Phase: Utilize a binary gradient system consisting of (A) water and (B) acetonitrile, both containing 0.1% formic acid to enhance ionization.

- Gradient Elution Program: Begin with 5% B, increase linearly to 25% B over 10 minutes, then ramp to 80% B over subsequent 10-minute intervals [3].

- Flow Rate: 0.8 mL/min [4].

- Injection Volume: 50 μL [3].

- Column Temperature: Maintain at 25°C [5].

Mass Spectrometric Detection:

- Ionization Mode: Electrospray Ionization (ESI), negative mode [3].

- Detection Mode: Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity.

- Optimized MS Parameters for this compound [3]:

- Precursor Ion: m/z 433.0

- Product Ions: m/z 299.8 (quantifier) and m/z 270.9 (qualifier)

- Fragmentor Voltage: 120 V

- Collision Energy: 25 eV (quantifier) and 45 eV (qualifier)

Sample Preparation Protocol

Extraction Procedure: